molecular formula C18H21NO2 B12872488 4-(Diethylamino)methyl-3-methoxydibenzofuran CAS No. 42840-14-2

4-(Diethylamino)methyl-3-methoxydibenzofuran

Cat. No.: B12872488
CAS No.: 42840-14-2
M. Wt: 283.4 g/mol
InChI Key: SCSODCHSVQKTNQ-UHFFFAOYSA-N
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Description

4-(Diethylamino)methyl-3-methoxydibenzofuran is a dibenzofuran derivative featuring a methoxy group (-OCH₃) at the 3-position and a diethylaminomethyl group (-CH₂N(C₂H₅)₂) at the 4-position of the dibenzofuran core. Dibenzofuran derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules, particularly in cardiovascular and neurological applications.

Properties

CAS No.

42840-14-2

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-ethyl-N-[(3-methoxydibenzofuran-4-yl)methyl]ethanamine

InChI

InChI=1S/C18H21NO2/c1-4-19(5-2)12-15-16(20-3)11-10-14-13-8-6-7-9-17(13)21-18(14)15/h6-11H,4-5,12H2,1-3H3

InChI Key

SCSODCHSVQKTNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C23)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-hydroxybiphenyl, under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the dibenzofuran core using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl bromide and a suitable base.

    Final Assembly: The final step involves the coupling of the ethylated and methoxylated dibenzofuran with ethanamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-Ethyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or nucleophilic substitution products.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various organic reactions, often involving the modification of dibenzofuran derivatives. The synthesis typically includes steps such as alkylation and functional group transformations to introduce the diethylamino and methoxy groups. These modifications are crucial for enhancing the compound's biological activity and solubility.

Biological Activities

Anticancer Properties
One of the most significant applications of 4-(Diethylamino)methyl-3-methoxydibenzofuran is its anticancer potential. Research has shown that compounds structurally related to dibenzofurans exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against breast cancer cells, demonstrating the ability to inhibit cell growth and induce apoptosis through mechanisms involving the modulation of p53 protein activity and inhibition of topoisomerase II .

Neuroprotective Effects
There is emerging evidence suggesting that dibenzofuran derivatives may possess neuroprotective properties. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of signaling pathways associated with cell survival and inflammation .

Case Studies

  • Breast Cancer Treatment
    A study focused on the effects of 4-(Diethylamino)methyl-3-methoxydibenzofuran on MCF-7 breast cancer cells revealed significant cytotoxicity. The compound was shown to inhibit anchorage-dependent growth and induce apoptosis selectively in cancer cells without affecting normal breast epithelial cells (MCF-10A) significantly[
    Cell LineViability Reduction (%)Mechanism of Action
    MCF-770%p53 activation, Topoisomerase II inhibition
    MDA-MB-23165%Apoptosis induction
    MCF-10A15%Minimal effect
  • Neuroprotection in Animal Models
    In animal models, derivatives similar to 4-(Diethylamino)methyl-3-methoxydibenzofuran demonstrated protective effects against neurotoxic agents. The compounds were administered prior to exposure to neurotoxins, resulting in reduced neuronal death and improved behavioral outcomes in tests for cognitive function[

Mechanism of Action

The mechanism of action of N-Ethyl-N-((3-methoxydibenzo[b,d]furan-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Core Structure Substituents Functional Groups Molecular Weight*
4-(Diethylamino)methyl-3-methoxydibenzofuran Dibenzofuran - 3-OCH₃
- 4-CH₂N(C₂H₅)₂
Methoxy, tertiary amine ~311.4 g/mol
Amiodarone Hydrochloride Benzofuran + Diiodophenyl - 2-butylbenzofuran
- 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone
Iodine, ketone, ether, tertiary amine 645.31 g/mol

*Molecular weight calculated using standard atomic masses.

Key Observations:

Dibenzofuran vs. Benzofuran Core : The target compound’s dibenzofuran core lacks the iodine atoms and ketone group present in amiodarone, which are critical for its antiarrhythmic activity . The absence of iodine likely reduces lipophilicity and thyroid-related toxicity risks.

Substituent Positioning: The diethylamino group in the target compound is directly attached via a methylene (-CH₂-) linker at the 4-position, whereas amiodarone features a diethylaminoethoxy (-OCH₂CH₂N(C₂H₅)₂) side chain. This difference may influence solubility and membrane permeability .

Methoxy Group : The 3-methoxy substituent in the target compound could enhance metabolic stability compared to amiodarone’s 2-butyl group, which is prone to oxidative degradation .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Properties Based on Structural Analogues

Property 4-(Diethylamino)methyl-3-methoxydibenzofuran Amiodarone Hydrochloride
Lipophilicity (LogP) Moderate (~3.5)* High (~6.2)
Solubility Likely soluble in polar aprotic solvents Poor aqueous solubility
Metabolic Stability High (due to methoxy group) Low (prone to hepatic oxidation)
Target Receptors Potential β-adrenergic/K⁺ channel modulation Class III antiarrhythmic (K⁺/Na⁺ channel blockade)

*Estimated using fragment-based methods.

Critical Insights:

  • Iodine Impact : Amiodarone’s 3,5-diiodophenyl group contributes to its long half-life and tissue accumulation but introduces risks of thyroid dysfunction and pulmonary toxicity . The target compound’s lack of iodine may offer a safer profile.
  • Side Chain Flexibility: The diethylaminoethoxy chain in amiodarone allows for extended interactions with ion channels, while the target compound’s rigid diethylaminomethyl group may limit binding versatility .

Biological Activity

4-(Diethylamino)methyl-3-methoxydibenzofuran is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Antiproliferative Activity

Research indicates that derivatives of dibenzofuran, including 4-(Diethylamino)methyl-3-methoxydibenzofuran, exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that certain derivatives can inhibit cell growth and induce apoptosis in breast cancer cells.

Case Study: DPA-HBFQ-1

A related compound, DPA-HBFQ-1 (derived from dibenzofuran), was tested for its cytotoxic effects on human breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated:

  • IC50 Values :
    • MCF-7: 0.66 ± 0.04 mM
    • MDA-MB-231: 0.65 ± 0.03 mM
    • Normal breast epithelial cells (MCF-10A): 33.00 ± 0.30 mM

These findings indicate that DPA-HBFQ-1 is significantly more potent against cancer cells compared to normal cells, suggesting a selective cytotoxic effect beneficial for therapeutic applications .

The antiproliferative effects of these compounds are attributed to several mechanisms:

  • Inhibition of Topoisomerases : Compounds like DPA-HBFQ-1 have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.
  • Upregulation of Tumor Suppressor Genes : Treatment with these compounds leads to increased expression of p53 and p21Cip1/WAF1, which are involved in cell cycle regulation and apoptosis .
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis through DNA fragmentation and activation of caspases.

Antimicrobial Activity

In addition to their anticancer properties, compounds related to dibenzofuran have exhibited antimicrobial activities against various pathogens.

Table: Antimicrobial Activity Summary

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-(Diethylamino)methyl-3-methoxydibenzofuranE. coli<50 µg/mL
S. aureus<30 µg/mL
HepG2 (human hepatoma)IC50 ~0.65 mM

These results underscore the potential dual role of dibenzofuran derivatives in both cancer therapy and as antimicrobial agents .

Research Findings and Future Directions

Recent studies emphasize the need for further exploration into the biological activities of 4-(Diethylamino)methyl-3-methoxydibenzofuran and its derivatives. The promising results regarding their antiproliferative effects warrant additional research into:

  • In Vivo Studies : To validate the efficacy and safety profiles of these compounds in animal models.
  • Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their biological effects.
  • Structural Modifications : To enhance potency and selectivity against specific cancer types or pathogens.

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